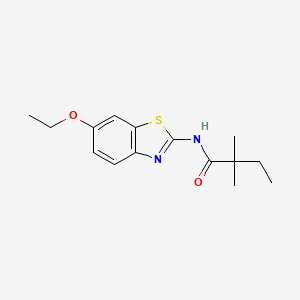![molecular formula C13H18N2O4 B4115216 N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4115216.png)
N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide
Overview
Description
N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide, also known as HMPE-1, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicine and biotechnology.
Scientific Research Applications
N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide has been studied for its potential use in cancer treatment, specifically as a chemotherapeutic agent. It has also been investigated for its antibacterial and antifungal properties, as well as its ability to inhibit the growth of certain viruses. Additionally, N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide has been shown to have potential as a biosensor and in the development of new materials for drug delivery.
Mechanism of Action
N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide works by inhibiting the activity of enzymes involved in DNA replication and repair, leading to cell death. It also disrupts the cell membrane of bacteria and fungi, leading to their destruction. The exact mechanism of action for its antiviral properties is not yet fully understood.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide has low toxicity and does not cause significant damage to normal cells. However, it can cause DNA damage in cancer cells, leading to their death. It has also been shown to reduce inflammation and oxidative stress in certain animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide in lab experiments is its high purity and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide could focus on its potential use in combination with other chemotherapeutic agents for cancer treatment. It could also be investigated for its potential use in the development of new materials for drug delivery and biosensors. Further studies on its mechanism of action and potential side effects are also needed.
properties
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-3-9(8-16)14-12(17)13(18)15-10-5-4-6-11(7-10)19-2/h4-7,9,16H,3,8H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYWGYFQYKISMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-nitrophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4115139.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115143.png)
![4-[3-oxo-3-(1-piperidinyl)propyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4115145.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4115147.png)
![methyl 2-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4115151.png)
![N-butyl-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4115166.png)

![2-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4115184.png)
![N-[1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B4115188.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4115189.png)
![methyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4115194.png)

![N-{1-[4-allyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4115211.png)
![diethyl 3-methyl-5-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4115215.png)